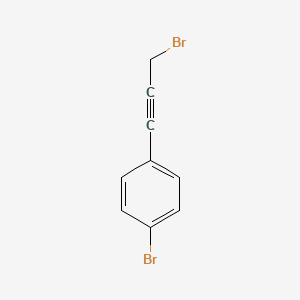

1-Bromo-4-(3-bromo-1-propynyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

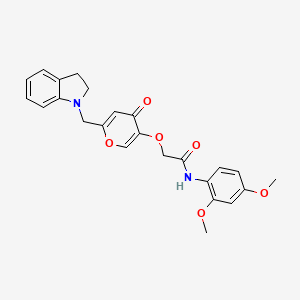

1-Bromo-4-(3-bromo-1-propynyl)benzene is a useful research compound. Its molecular formula is C9H6Br2 and its molecular weight is 273.955. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis and Characterization : 1-Bromo-4-(3-bromo-1-propynyl)benzene serves as a precursor in the synthesis of various compounds. For instance, it is used in the bottom-up synthesis of planar one-dimensional graphene nanoribbons, which are characterized for controlled edge morphology and narrow widths. This involves synthetic procedures and characterization using NMR, IR spectroscopy, and elemental analysis, complemented by density functional theory (DFT) calculations (Patil et al., 2012).

Fluorescence Properties

- Fluorescence Properties : The compound has been studied for its fluorescence properties. For example, a derivative of this compound, synthesized via the Wittig-Horner reaction, exhibited notable photoluminescence properties in both solution and solid-state, with significant fluorescence intensity differences between these states, indicating Aggregation-Induced Emission (AIE) peculiarity (Liang Zuo-qi, 2015).

Dendritic Carbosilanes

- Dendritic Carbosilanes : It is also a key molecule in the modular construction of dendritic carbosilanes. Regiospecific hydrosilylation of this compound offers an efficient route to molecular building block precursors for dendritic extension, thus establishing a modular methodology for the synthesis of modified carbosilane dendrimers (Casado & Stobart, 2000).

Organometallic Synthesis

- Organometallic Synthesis : In organometallic chemistry, this compound has been used in the synthesis and characterization of non-peptide small molecular antagonist benzamide derivatives, contributing to the development of novel CCR5 antagonists (H. Bi, 2015).

Crystal Structure Analysis

- Crystal Structure Analysis : Its derivatives have been analyzed for crystal structure determinations. This includes studying the structures of various benzene derivatives with bromo and bromomethyl substituents, enhancing understanding of Br···Br interactions, and providing insights into the packing motifs of these compounds (P. Jones et al., 2012).

Gas Phase Kinetics

- Gas Phase Kinetics : The compound has been a subject of study in the gas-phase elimination kinetics, contributing to the understanding of anchimeric assistance provided by the phenyl group in certain reactions (G. Chuchani & I. Martín, 1990).

Versatile Starting Material

- Versatile Starting Material : This compound has been recognized as a versatile starting material in organometallic synthesis, facilitating a variety of synthetically useful reactions and serving as a precursor for various organometallic intermediates (J. Porwisiak & M. Schlosser, 1996).

Mécanisme D'action

Target of Action

The primary targets of 1-Bromo-4-(3-bromo-1-propynyl)benzene are the Central Nervous System and the Respiratory System . These systems play crucial roles in maintaining homeostasis in the body, with the Central Nervous System controlling most functions of the body and mind, and the Respiratory System being responsible for the intake of oxygen and the expulsion of carbon dioxide.

Propriétés

IUPAC Name |

1-bromo-4-(3-bromoprop-1-ynyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMMNMCDKRSOVAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CCBr)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S)-1,2-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2818909.png)

![[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate](/img/structure/B2818910.png)

![2-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)indolizine](/img/structure/B2818912.png)

![2-{[3-(4-bromophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2818914.png)

![2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2818923.png)

![(3Z)-1-benzyl-3-{[(3-chloro-2-methylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2818925.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dichlorophenyl)amino)formamide](/img/structure/B2818926.png)

![2-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2818927.png)

![2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2818929.png)